Ertapenem Sodium, also known as Invanz or Ertapenem monosodium, is a synthetic, broad-spectrum antibiotic belonging to the carbapenem class. [, , , ] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. [, , , ] Ertapenem Sodium plays a significant role in scientific research, particularly in microbiology, analytical chemistry, and pharmaceutical sciences. Its unique properties make it a valuable tool for studying bacterial resistance mechanisms, developing and validating analytical methods, and investigating drug stability and compatibility. [, , , , , ]
Ertapenem sodium is derived from the natural product thienamycin and is classified as a synthetic beta-lactam antibiotic. Its structure allows it to resist degradation by many beta-lactamases, making it particularly effective against resistant bacterial strains. The compound's sodium salt form enhances its solubility and stability in pharmaceutical formulations .
The synthesis of Ertapenem sodium involves several key steps:
The processes have been optimized to minimize impurities and residual solvents, making them suitable for industrial-scale production .
Ertapenem sodium has a molecular formula of CHNNaOS, with a molecular weight of approximately 445.48 g/mol. Its structure features:
The presence of a carboxyl group allows for the formation of the sodium salt, enhancing solubility in aqueous solutions .
Ertapenem sodium participates in various chemical reactions:
These reactions are essential for both its therapeutic efficacy and its formulation as a stable pharmaceutical product .
Ertapenem exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting peptidoglycan cross-linking in bacterial cell walls, which leads to cell lysis and death. The high affinity for these proteins contributes to its potent bactericidal activity against various pathogens.
The compound's long half-life allows for once-daily dosing, enhancing patient compliance while maintaining effective drug levels in systemic circulation .
Ertapenem sodium exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective delivery in clinical settings.
Ertapenem sodium is primarily used in clinical settings for:
Its broad-spectrum activity makes it a valuable option in empirical therapy for severe infections where resistant organisms are suspected .
Ertapenem sodium (C₂₂H₂₄N₃NaO₇S) belongs to the carbapenem subclass of β-lactam antibiotics, characterized by a fused bicyclic ring system comprising a β-lactam ring condensed with a five-membered pyrroline ring. This core structure differs fundamentally from penicillins (which contain a thiazolidine ring) and cephalosporins (which feature a dihydrothiazine ring). The carbapenem scaffold incorporates carbon instead of sulfur at position 1 (C1), conferring enhanced stereochemical flexibility and β-lactamase stability [1] [4].
A critical structural modification in ertapenem is the 1-β-methyl substitution at the C1 position. This methyl group projects trans to the hydroxyethyl side chain at C6, creating steric hindrance that protects the β-lactam ring from hydrolysis by renal dehydropeptidase-1 (DHP-1). This obviates the need for co-administration with DHP-1 inhibitors (e.g., cilastatin), which is required for earlier carbapenems like imipenem [1] [4] [5]. The 1-β-methyl group also enhances metabolic stability by reducing molecular reactivity toward nucleophiles and minimizing degradation in aqueous solutions [1].
Table 1: Key Structural Features of Ertapenem Sodium
Structural Element | Chemical Significance | Functional Consequence |
---|---|---|
β-Lactam ring (C2–C3–N4–C5) | Highly strained amide bond | Bactericidal activity via irreversible PBP acylation |
1-β-methyl group | Stereochemical trans orientation to C6 hydroxyethyl | Resistance to renal DHP-1 hydrolysis |
C6 hydroxyethyl side chain | (R)-configuration at C8 | Enhanced affinity for Gram-negative PBPs |
C2 pyrrolidinylthio side chain | meta-substituted benzoic acid terminus | Extended-spectrum activity against Enterobacteriaceae |
Ertapenem’s side chain at the C2 position consists of a pyrrolidinylthio group terminated by a meta-substituted benzoic acid moiety. This unique structure features an ionizable carboxylic acid group (pKₐ ≈ 3.2) that confers zwitterionic properties at physiological pH. The benzoic acid group is linked via an amide bond to the pyrrolidine nitrogen, creating a planar configuration that optimizes interactions with bacterial penicillin-binding proteins (PBPs) [3] [5].
Charge dynamics significantly influence ertapenem’s pharmacokinetics. The molecule exhibits concentration-dependent plasma protein binding (95% at 100 μg/mL, decreasing to 85% at 300 μg/mL), primarily to human serum albumin. This saturable binding arises from ionic interactions between the benzoate carboxylate anion and cationic residues (e.g., lysine, arginine) on albumin. The high binding contributes to ertapenem’s extended plasma half-life (4 hours vs. 1 hour for imipenem), enabling once-daily dosing [3] [5] [7]. The zwitterionic nature also reduces renal clearance by glomerular filtration, shifting elimination toward tubular secretion mechanisms [5].
Ertapenem diverges from other clinically used carbapenems through strategic modifications to its side chains:
Table 2: Structural and Functional Comparison of Major Carbapenems
Structural Feature | Ertapenem | Imipenem | Meropenem |
---|---|---|---|
1-β-methyl group | Present | Absent | Present |
C2 side chain | Pyrrolidinylthio–benzoic acid | Hydroxyethyl–primary amine | Dimethylcarbamoyl |
DHP-1 stability | High | Low (requires cilastatin) | High |
Anti-pseudomonal activity | Absent | Moderate | High |
Protein binding (%) | 85–95 | 15–25 | ≤10 |
Half-life (hours) | 4 | 1 | 1 |
The pyrrolidinylthio side chain of ertapenem governs its target specificity by modulating interactions with essential penicillin-binding proteins (PBPs). The benzoic acid terminus forms hydrogen bonds with residues in the active site of PBPs, particularly PBP-2 and PBP-3 in Enterobacteriaceae. This configuration confers high affinity for PBPs of Gram-negative bacteria (e.g., Escherichia coli PBP-2 IC₅₀ = 0.06 μg/mL) but weak binding to PBPs of P. aeruginosa (e.g., PBP-3 IC₅₀ > 16 μg/mL) [3] [5] [7].
The side chain’s orientation also influences β-lactamase stability. The electron-withdrawing nature of the benzoic acid moiety reduces electrophilicity of the β-lactam carbonyl, rendering ertapenem a poor substrate for AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs). However, it remains vulnerable to hydrolysis by metallo-β-lactamases (e.g., NDM-1, IMP-1), which utilize zinc ions to catalyze ring opening [1] [4]. The side chain’s bulk further impedes membrane permeability in Pseudomonas by sterically hindering transit through the OprD porin, a primary entry route for carbapenems in this pathogen [4] [5]. This structural specificity confines ertapenem’s utility primarily to community-acquired infections involving Enterobacteriaceae and anaerobes, distinguishing it from the broader anti-pseudomonal carbapenems [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7